
2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one is a complex organic compound that belongs to the purine family This compound is characterized by its intricate structure, which includes multiple amino and oxo groups, as well as a purine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one typically involves multiple steps, starting from simpler purine derivatives. The process often includes:
Nucleophilic substitution reactions: These reactions introduce the amino groups into the purine ring.
Oxidation and reduction reactions: These steps are used to introduce the oxo groups and adjust the oxidation state of the compound.
Etherification reactions: These reactions are used to attach the methoxy and ethoxy groups to the purine base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or alter the oxidation state of existing groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove oxygen atoms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and alkylating agents (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and DNA/RNA interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products.
Mécanisme D'action
The mechanism of action of 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, which can disrupt various biological processes. Additionally, it can interact with nucleic acids, affecting DNA and RNA synthesis and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one include:
Acyclovir: A well-known antiviral drug with a similar purine base structure.
Valaciclovir: A prodrug of acyclovir with enhanced bioavailability.
Ganciclovir: Another antiviral compound with a similar mechanism of action.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a compound of significant interest.
Propriétés
Formule moléculaire |
C14H16N10O4 |
|---|---|
Poids moléculaire |
388.34 g/mol |
Nom IUPAC |
2-amino-9-[2-[(2-amino-6-oxo-1H-purin-7-yl)methoxy]ethoxymethyl]-1H-purin-6-one |
InChI |
InChI=1S/C14H16N10O4/c15-13-19-9-8(12(26)22-13)23(4-18-9)5-27-1-2-28-6-24-3-17-7-10(24)20-14(16)21-11(7)25/h3-4H,1-2,5-6H2,(H3,15,19,22,26)(H3,16,20,21,25) |
Clé InChI |
ZKDRLENQIACTMV-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1COCCOCN3C=NC4=C3C(=O)NC(=N4)N)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


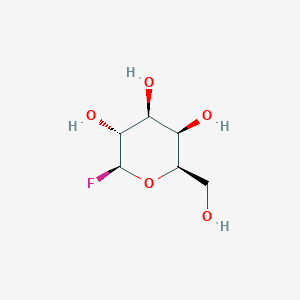
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
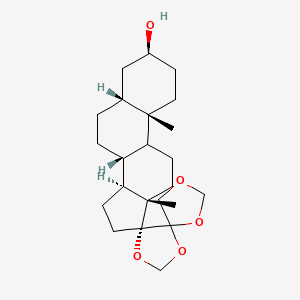
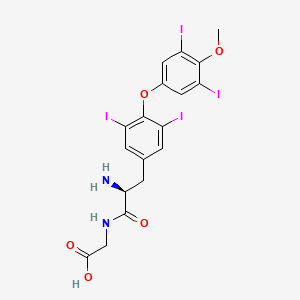

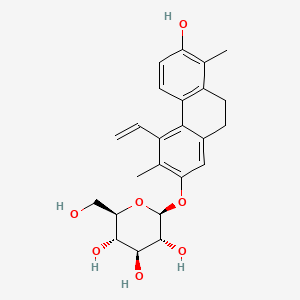
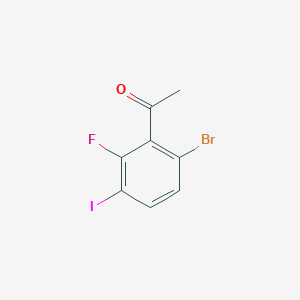
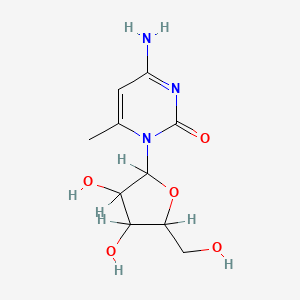

![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
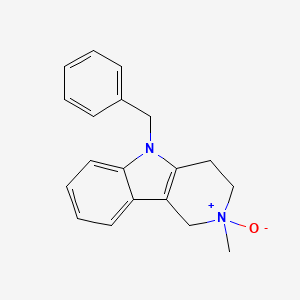

![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)

